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Compound of Interest

Compound Name:
Methyl 4-amino-2,6-

difluorobenzoate

Cat. No.: B071006 Get Quote

An In-depth Technical Guide to Methyl 4-amino-
2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and applications of Methyl 4-amino-2,6-difluorobenzoate, a key building block in

medicinal chemistry and materials science.

Molecular Structure and Chemical Formula
Methyl 4-amino-2,6-difluorobenzoate is a substituted aromatic compound. The core structure

consists of a benzene ring substituted with a methyl ester group, an amino group, and two

fluorine atoms. The fluorine atoms at positions 2 and 6 exert significant electronic and steric

effects, influencing the molecule's reactivity and physicochemical properties.

The molecular formula for Methyl 4-amino-2,6-difluorobenzoate is C₈H₇F₂NO₂.[1][2] Its

IUPAC name is methyl 4-amino-2,6-difluorobenzoate. The Chemical Abstracts Service

(CAS) registry number for this compound is 191478-99-6.[1][2]

Table 1: Chemical Identifiers
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Identifier Value

Molecular Formula C₈H₇F₂NO₂

Molecular Weight 187.14 g/mol [1][2]

CAS Number 191478-99-6[1][2]

IUPAC Name methyl 4-amino-2,6-difluorobenzoate[1]

SMILES COC(=O)C1=C(C=C(C=C1F)N)F[1]

InChI
InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-

4(11)3-6(7)10/h2-3H,11H2,1H3[1]

Physicochemical Properties
The physical and chemical properties of Methyl 4-amino-2,6-difluorobenzoate are

summarized in the table below. These properties are crucial for designing reaction conditions,

purification procedures, and formulation strategies.

Table 2: Physicochemical Data

Property Value

Physical State Solid

Color Off-white / light yellow

Purity ≥98%

Computed XLogP3 1.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Note: Some physical properties like melting and boiling points are not consistently reported in

publicly available literature and should be determined experimentally.
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Synthesis
A common synthetic route to Methyl 4-amino-2,6-difluorobenzoate involves the esterification

of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.

Experimental Protocol: Esterification of 4-amino-2,6-
difluorobenzoic acid
A representative procedure for the synthesis of similar methyl esters involves the following

steps:

Reaction Setup: 4-amino-2,6-difluorobenzoic acid is dissolved in an excess of methanol,

which serves as both the reactant and the solvent.

Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is

added dropwise to the cooled solution.

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours to

drive the esterification to completion. The progress of the reaction can be monitored by thin-

layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess

methanol is removed under reduced pressure.

Purification: The residue is neutralized with a weak base, such as a saturated sodium

bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic

layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and

the solvent is evaporated to yield the crude product. Further purification can be achieved by

column chromatography on silica gel.
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Synthetic Workflow for Methyl 4-amino-2,6-difluorobenzoate
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Spectroscopic Data
While specific experimental spectra for Methyl 4-amino-2,6-difluorobenzoate are not widely

published, the expected spectroscopic features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-

OCH₃) and signals in the aromatic region corresponding to the protons on the benzene ring.

The coupling with the adjacent fluorine atoms will influence the multiplicity of the aromatic

protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the

ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine

will exhibit characteristic splitting (C-F coupling).

FTIR: The infrared spectrum will display characteristic absorption bands for the N-H

stretching of the amino group, C-H stretching of the aromatic ring and the methyl group, the

C=O stretching of the ester, and C-F stretching.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound (187.14 g/mol ).

Applications in Research and Drug Development
Methyl 4-amino-2,6-difluorobenzoate is a valuable building block in the synthesis of more

complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine

atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of

drug candidates.

The amino group provides a reactive handle for various chemical transformations, such as

amide bond formation, diazotization, and N-alkylation, allowing for the introduction of diverse

functional groups and the construction of larger molecular scaffolds. This compound and its

derivatives are of interest in the development of:

Protein Degraders: It is listed as a building block for protein degraders, a novel class of

therapeutics.[2]
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Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the

structure of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Agrochemicals: The unique properties imparted by fluorine are also beneficial in the design

of modern pesticides and herbicides.

Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Methyl 4-amino-2,6-difluorobenzoate is classified with the following hazards:

Acute Toxicity (Oral, Dermal, Inhalation): May be toxic if swallowed, in contact with skin, or if

inhaled.[1]

Skin Irritation: Causes skin irritation.[1]

Eye Irritation: Causes serious eye irritation.[1]

Respiratory Irritation: May cause respiratory irritation.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For

detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b071006#methyl-4-amino-2-6-difluorobenzoate-
molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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